5-chloro-2-({4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole
Description
Properties
IUPAC Name |
(5-chloro-1H-indol-2-yl)-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN6O/c23-17-6-7-19-16(12-17)13-20(25-19)22(30)28-10-8-27(9-11-28)14-21-26-24-15-29(21)18-4-2-1-3-5-18/h6-7,12-13,15,18,25H,1-5,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHWNYXSXGZWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors.
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Result of Action
Indole derivatives are known to have diverse biological activities.
Biological Activity
5-chloro-2-({4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article compiles various studies and findings related to the biological activity of this compound, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C20H24ClN5O
- Molecular Weight : 391.89 g/mol
- IUPAC Name : 5-chloro-2-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole
Biological Activity Overview
The biological activity of 5-chloro-2-{...} has been evaluated in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that the compound exhibits significant antibacterial activity against a range of pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 2.0 | |
| Escherichia coli | 8.0 | |
| Pseudomonas aeruginosa | 4.0 | |
| Bacillus subtilis | 6.0 |
The antimicrobial mechanism is primarily attributed to the compound's ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. The piperazine moiety enhances interaction with bacterial DNA gyrase, leading to effective inhibition of DNA replication in Gram-positive and Gram-negative bacteria .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
-
Case Study on Breast Cancer Cells
- A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
- Mechanistic studies revealed that the compound activates p53 signaling pathways, leading to increased expression of pro-apoptotic factors .
- Case Study on Lung Cancer Cells
Future Directions and Conclusion
The biological activity of 5-chloro-2-{...} presents significant potential for further development as both an antimicrobial and anticancer agent. Ongoing research should focus on:
- In Vivo Studies : To evaluate therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced potency and selectivity.
Scientific Research Applications
Pharmacological Properties
The compound exhibits promising antifungal and antiproliferative activities, which can be attributed to its structural features that include the triazole and piperazine moieties.
Antifungal Activity
Recent studies have highlighted the efficacy of triazole derivatives as antifungal agents. The incorporation of a triazole ring enhances the compound's ability to inhibit fungal growth, particularly against species such as Candida and Aspergillus . The structure of 5-chloro-2-({4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole suggests it may possess similar antifungal properties due to its triazole component.
Antiproliferative Activity
Studies have shown that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 42 nM against pancreatic and breast cancer cell lines . The presence of the piperazine and carbonyl functionalities in the compound could enhance its interaction with biological targets involved in cancer proliferation.
Antifungal Treatments
Given its structural similarity to known antifungal agents like posaconazole, this compound could be explored for its potential to treat invasive fungal infections . Its effectiveness against resistant strains would be a significant area for further research.
Cancer Therapy
The antiproliferative properties suggest potential applications in oncology. The compound may serve as a lead structure for developing new anticancer drugs targeting specific pathways involved in tumor growth .
Case Studies and Research Findings
Comparison with Similar Compounds
Indole-1,2,4-Triazole Conjugates ()
Compounds in share the indole-triazole core but differ in substituents. Key examples include:
| Compound ID | Substituent on Triazole | Melting Point (°C) | Key Spectral Data (MS m/z) |
|---|---|---|---|
| Target Compound | Piperazinyl-carbonyl | Not reported | Not available |
| 6q | 4-Cyanobenzylthio | 235 | MS: 434 (M+) |
| 6r | 4-Chlorobenzylthio | 250 | MS: 455 (M+) |
| 6s | 2,4-Dichlorobenzylthio | 200 | MS: 489 (M+) |
Structural Insights :
- The target compound’s piperazinyl-carbonyl group introduces a polar, flexible linker, contrasting with the thioether (-S-) bonds in 6q–6s. This may enhance water solubility but reduce membrane permeability compared to lipophilic thioether analogs .
- Higher melting points in 6r (250°C) vs. 6s (200°C) suggest dichloro substituents reduce crystallinity, whereas chloro-benzylthio groups promote packing efficiency .
Pyrazole and Imidazo[4,5-b]pyridine Derivatives ()
- 3-[4-(4-Chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]indole (6b) (): Features a pyrazole-indole hybrid with a chlorobenzamide group. Melting point (243–244°C) and MS (m/z 364) indicate rigidity due to planar pyrazole and hydrogen-bonding amide .
- Imidazo[4,5-b]pyridine Inhibitors (27d, 22b) (): These kinase inhibitors replace indole with imidazo[4,5-b]pyridine but retain piperazine-triazole motifs. For example, 27d includes a 1,3-dimethylpyrazole substituent, showing how heterocyclic diversity modulates target selectivity .
Pharmacological Implications :
Halogen Substituent Effects ()
- Chloro vs. bromo derivatives in thiazole-based compounds () demonstrate that chloro groups enhance electronegativity and binding to hydrophobic pockets, while bromo analogs increase molecular weight and van der Waals interactions. The target compound’s 5-chloroindole may similarly optimize halogen bonding in therapeutic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
